C6H14Cl2N2O2S

Description

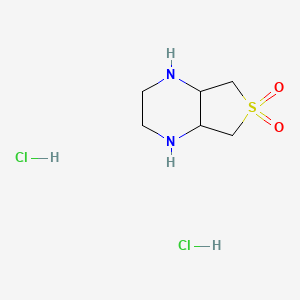

C₆H₁₄Cl₂N₂O₂S, identified as 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride (CAS 358388-98-4), is a sulfonamide derivative with a molecular weight of 249.16 g/mol. Its structure features a piperazine ring substituted with an ethyl group and a sulfonyl chloride moiety, which is protonated as a hydrochloride salt. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules .

Properties

IUPAC Name |

1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S.2ClH/c9-11(10)3-5-6(4-11)8-2-1-7-5;;/h5-8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALXILVYYVJUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CS(=O)(=O)CC2N1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C6H14Cl2N2O2S typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a chlorinated aniline derivative with a sulfonyl chloride compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Industrial production often employs automated systems for precise control of temperature, pressure, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

C6H14Cl2N2O2S: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

C6H14Cl2N2O2S: has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C6H14Cl2N2O2S involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

C₆H₁₄Cl₂N₂O₂S is compared to bicyclic amines and azabicyclo derivatives (Table 1), which share structural motifs such as nitrogen-containing rings but differ in functional groups and reactivity.

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) | Similarity Score* |

|---|---|---|---|---|---|

| 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride (358388-98-4) | C₆H₁₄Cl₂N₂O₂S | 249.16 | Sulfonyl chloride, piperazine, HCl salt | Not reported | Reference |

| 7-Azabicyclo[2.2.1]heptane hydrochloride | C₆H₁₁N·HCl | 133.63 | Bicyclic amine, HCl salt | Not reported | 0.90 |

| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | C₉H₁₈N₂·2HCl | 239.20 | Bicyclic amine, methyl, di-HCl salt | 1.31–6.63† | 0.85 |

| 3,8-Diazabicyclo[3.2.1]octane dihydrochloride | C₆H₁₂N₂·2HCl | 185.10 | Diazabicyclo, di-HCl salt | Not reported | 0.78 |

*Similarity scores based on structural algorithms (0.78–0.90 range) .

†Data from CAS 6760-99-2 (C₇H₁₄ClN), a related compound with high solubility in aqueous buffers .

Research Implications and Gaps

While C₆H₁₄Cl₂N₂O₂S is well-characterized as a synthetic intermediate, further studies on its pharmacokinetics and toxicity are needed. Comparative analyses with azabicyclo derivatives highlight opportunities for hybrid molecules combining sulfonamide reactivity with bicyclic amine bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.